molecular formula C11H11F3N2O4 B2994650 Methyl 3-((2-nitro-4-(trifluoromethyl)phenyl)amino)propanoate CAS No. 885949-93-9

Methyl 3-((2-nitro-4-(trifluoromethyl)phenyl)amino)propanoate

Cat. No.: B2994650
CAS No.: 885949-93-9
M. Wt: 292.214
InChI Key: ZMWWTDBPGFNEJY-UHFFFAOYSA-N
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Description

Methyl 3-((2-nitro-4-(trifluoromethyl)phenyl)amino)propanoate (CAS: 885949-93-9) is a fluorinated aromatic compound with the molecular formula C₁₁H₁₁F₃N₂O₄ and a molecular weight of 292.21 g/mol. It features a phenyl ring substituted with a nitro (-NO₂) group at the ortho-position (C2) and a trifluoromethyl (-CF₃) group at the para-position (C4). The amino (-NH-) linker connects the phenyl ring to a methyl propanoate ester (CH₂CH₂COOCH₃). This compound is classified as an irritant (Hazard Class: IRRITANT) and has a melting point of 85–88°C .

Its synthesis involves catalytic hydrogenation of the α,β-unsaturated precursor, (E)-Methyl 3-(2-nitro-4-(trifluoromethyl)phenyl)acrylate (3.20), using Wilkinson’s catalyst (RhCl(PPh₃)₃) under H₂ pressure (30 psi) in THF/t-BuOH. The reaction yields the saturated propanoate ester (3.21) as a yellow oil after purification via silica gel chromatography .

Properties

IUPAC Name

methyl 3-[2-nitro-4-(trifluoromethyl)anilino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O4/c1-20-10(17)4-5-15-8-3-2-7(11(12,13)14)6-9(8)16(18)19/h2-3,6,15H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWWTDBPGFNEJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((2-nitro-4-(trifluoromethyl)phenyl)amino)propanoate typically involves a multi-step process. One common method starts with the nitration of 4-(trifluoromethyl)aniline to introduce the nitro group. This is followed by the reaction with methyl acrylate under suitable conditions to form the desired product. The reaction conditions often involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Industrial methods also focus on minimizing waste and ensuring the safety of the chemical processes involved.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((2-nitro-4-(trifluoromethyl)phenyl)amino)propanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 3-((2-nitro-4-(trifluoromethyl)phenyl)amino)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly for its interactions with specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-((2-nitro-4-(trifluoromethyl)phenyl)amino)propanoate involves its interaction with molecular targets such as enzymes or receptors. The nitro and trifluoromethyl groups can influence the compound’s binding affinity and specificity. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of its interactions with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Methyl 3-((2-nitro-4-(trifluoromethyl)phenyl)amino)propanoate is highlighted through comparisons with analogous fluorinated aromatic esters. Key differences in substituents, synthesis, and applications are summarized below:

Table 1: Structural and Physical Properties Comparison

Compound Name CAS Molecular Formula Substituents Melting Point/State Key Features
This compound 885949-93-9 C₁₁H₁₁F₃N₂O₄ -NO₂ (C2), -CF₃ (C4), -NH- 85–88°C (solid) Irritant; photoredox catalysis intermediate
Methyl 3-(3-(trifluoromethyl)phenyl)propanoate 294856-02-3 C₁₁H₁₁F₃O₂ -CF₃ (C3) N/A (oil) Cinacalcet impurity; no nitro/amino groups
Methyl 3,3-dimethyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoate 1214793-21-1 C₁₄H₁₇F₃N₂O₄ -NO₂ (C2), -CF₃ (C4), branched ester N/A Longer ester chain; valine-derived; IDH1 inhibitor intermediate
(R)-Methyl 2-amino-3,3,3-trifluoropropanoate N/A C₄H₆F₃NO₂ -CF₃, -NH₂ (chiral center) N/A Chiral amino ester; no aromatic ring

Key Differences and Implications

Substituent Positioning and Reactivity: The nitro group at C2 in the target compound enhances electron-withdrawing effects, influencing its reactivity in photoredox catalysis and hydrogenation reactions . The trifluoromethyl group at C4 improves lipophilicity and metabolic stability, a feature shared with analogs like Methyl 3,3-dimethyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoate .

Synthetic Pathways: The target compound is synthesized via palladium-catalyzed coupling (for precursor 3.20) followed by hydrogenation . Methyl 3-(3-(trifluoromethyl)phenyl)propanoate is likely synthesized via direct esterification or Friedel-Crafts acylation, given its simpler structure . Methyl 3,3-dimethyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoate requires chiral resolution or asymmetric synthesis due to its branched ester chain .

Physical Properties: The target compound’s solid state (melting point 85–88°C) contrasts with the oily consistency of Methyl 3-(2-nitro-4-(trifluoromethyl)phenyl)propanoate (3.21), suggesting higher crystallinity due to hydrogen bonding from the amino group .

Applications: The target compound is used in photoredox catalysis for radical generation, as demonstrated in Ru(bpy)₃Cl₂-mediated reactions . Methyl 3-(3-(trifluoromethyl)phenyl)propanoate serves as a pharmaceutical impurity (Cinacalcet), highlighting its role in quality control . Methyl 3,3-dimethyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoate is an intermediate in IDH1 R132H inhibitors for cancer therapy, leveraging its bulky ester for target specificity .

Table 2: Hazard and Commercial Availability

Compound Hazard Class Suppliers (Examples)
This compound IRRITANT CymitQuimica (discontinued)
Methyl 3-(3-(trifluoromethyl)phenyl)propanoate N/A 9+ suppliers (e.g., MolPort)
Methyl 3,3-dimethyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoate N/A Key Organics Ltd., Ryan Scientific

Biological Activity

Methyl 3-((2-nitro-4-(trifluoromethyl)phenyl)amino)propanoate, a compound characterized by its unique trifluoromethyl and nitro substituents, has garnered attention in various fields of biological research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C10H11F3N2O4
  • Molecular Weight : 280.2 g/mol
  • CAS Number : 104333-00-8
  • SMILES Notation : OCC(O)CNc1ccc(cc1N+[O-])C(F)(F)F

The biological activity of this compound can be attributed to several mechanisms:

  • Antiviral Activity : Recent studies have shown that compounds with similar structures exhibit significant antiviral properties. For instance, derivatives containing the trifluoromethyl group have been reported to inhibit viral entry by interacting with key elements of viral surfaces, such as glycoproteins in HIV and enterovirus . This suggests a potential for this compound in antiviral therapies.
  • Cytotoxic Effects : The compound's cytotoxicity has been assessed in various cancer cell lines. In vitro studies indicate that it may induce apoptosis in tumor cells, potentially through the activation of specific cellular pathways associated with cell death and proliferation .

Case Study 1: Antiviral Screening

A study focused on the antiviral activity of related compounds demonstrated that those with nitro and trifluoromethyl substitutions showed enhanced efficacy against viral infections. In particular, a derivative similar to this compound exhibited an IC50 value significantly lower than other tested compounds, indicating potent antiviral properties with minimal cytotoxicity .

Case Study 2: Cancer Cell Line Evaluation

In a comparative study involving various derivatives of amino acids and their effects on cancer cell lines, this compound was noted for its ability to inhibit cell proliferation in FaDu hypopharyngeal tumor cells. The compound induced apoptosis at concentrations that did not affect normal cell viability, highlighting its potential as an anticancer agent .

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReference
AntiviralInhibition of viral entry
CytotoxicityInduction of apoptosis in cancer cells
Anticancer PotentialReduced proliferation in tumor cells

Research Findings

Research indicates that the presence of the trifluoromethyl group enhances lipophilicity and may improve cellular uptake, which is crucial for the compound's biological activity. Furthermore, the nitro group is often associated with increased reactivity towards biological targets, suggesting that modifications to this structure could lead to more potent derivatives.

Q & A

Q. What safety protocols are essential when handling this compound?

  • Guidelines :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis.
  • Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH4_4Cl) before disposal .

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